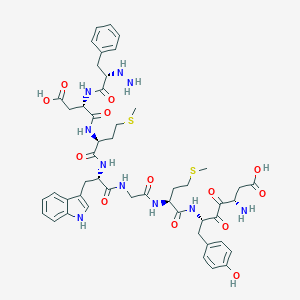

H-ASP-TYR-MET-GLY-TRP-MET-ASP-PHE-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 (ATMGWMDFPNH2) is a peptide sequence that has been studied for its potential medical applications, particularly in the areas of cancer, inflammation, and pain. The peptide was first developed in the late 1990s and has since been the subject of numerous scientific studies and research projects. This article will discuss the synthesis method of ATMGWMDFPNH2, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

1. Regulation der Sekretion von atrialem natriuretischem Peptid (ANP) Cholecystokinin-Oktapeptid (CCK-8) fördert die ANP-Sekretion durch Aktivierung der NOX4–PGC-1α–PPARα/PPARγ-Signalgebung in isolierten schlagenden Rattenvorhöfen . ANP ist ein kanonisches Herz-Hormon, das hauptsächlich von Vorhofmyozyten sekretiert wird und an der Regulation der Körperflüssigkeit, der Homöostase des Blutdrucks und der Antioxidantien beteiligt ist .

Herz-Kreislauf-Regulationen

CCK-8 befindet sich auch in Kardiomyozyten als ein neuartiges Herz-Hormon und induziert mehrere Herz-Kreislauf-Regulationen . Es hat eine negative inotrope Wirkung auf die atriale mechanische Dynamik durch Aktivierung von ATP-sensitiven Kaliumkanälen und großleitfähigen Calcium-aktivierten Kaliumkanälen .

Verbesserung der hippocampalen glutamatergen Synaptogenese

CCK-8 verbessert die hippocampale glutamaterge Synaptogenese und die postoperative Kognition, indem es die Induktion von A1-reaktiven Astrozyten bei alten Mäusen hemmt . Dies deutet darauf hin, dass CCK-8 möglicherweise als therapeutisches Mittel für verzögerte neurokognitive Erholung (dNCR) eingesetzt werden kann, eine häufige postoperative Komplikation bei geriatrischen chirurgischen Patienten .

Unterdrückung der Mikroglia-Aktivierung

Die Verabreichung von CCK-8 unterdrückt die Aktivierung von Mikroglia, einem Typ von Gliazellen, die im gesamten Gehirn und Rückenmark vorkommen .

5. Hemmung der Induktion von A1-reaktiven Astrozyten CCK-8 hemmt die Induktion von A1-reaktiven Astrozyten, einem Subtyp von Astrozyten, die als Reaktion auf Verletzungen reaktiv werden .

Regulation der neurokognitiven Erholung

CCK-8 fördert die neurokognitive Erholung bei alten Mäusen mit verzögerter neurokognitiver Erholung (dNCR) nach einer Operation . Dies deutet darauf hin, dass CCK-8 möglicherweise zur Verbesserung der kognitiven Funktion bei geriatrischen Patienten nach einer Operation eingesetzt werden könnte<a aria-label="2: 6. Regulation der neurokognitiven Erholung CCK-8 fördert die neurokognitive Erholung bei alten Mäusen mit verzögerter neurokognitiver Erholung (dNCR) nach einer Operation2" data-citationid="4f224958-4

Wirkmechanismus

Target of Action

The primary target of Cholecystokinin Octapeptide, desulfated, also known as CCK(26-33) Desulfated, is the Cholecystokinin Receptor (CCKR) . This receptor is a G-protein coupled receptor located in the gastrointestinal system and the central nervous system .

Mode of Action

CCK(26-33) Desulfated interacts with its target, the CCKR, to stimulate various physiological responses. It acts as an agonist at the receptor, meaning it binds to the receptor and activates it . This activation triggers a cascade of intracellular events, leading to the physiological responses associated with CCK, such as the release of digestive enzymes and the contraction of the gallbladder .

Biochemical Pathways

Upon activation of the CCKR by CCK(26-33) Desulfated, several biochemical pathways are affected. One of the key pathways is the Phospholipase C pathway , which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of calcium ions and the activation of protein kinase C, respectively . These events lead to various downstream effects, including the release of digestive enzymes and the contraction of the gallbladder .

Pharmacokinetics

As a peptide, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

The activation of the CCKR by CCK(26-33) Desulfated leads to several molecular and cellular effects. These include the release of digestive enzymes from the pancreas, contraction of the gallbladder, slowing of gastric emptying, and induction of satiety . These effects facilitate digestion and regulate food intake .

Action Environment

The action, efficacy, and stability of CCK(26-33) Desulfated can be influenced by various environmental factors. For instance, the presence of food in the stomach can enhance the release of CCK, thereby potentiating its effects . Additionally, the stability of CCK(26-33) Desulfated can be affected by pH and temperature, with extreme conditions potentially leading to degradation of the peptide .

Biochemische Analyse

Biochemical Properties

Cholecystokinin Octapeptide, desulfated, interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It acts both as a hormone and a neurotransmitter and is found in the gastrointestinal (GI) system and the central nervous system . It is a satiety peptide that inhibits food intake .

Cellular Effects

Cholecystokinin Octapeptide, desulfated, has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Eigenschaften

| { "Design of the Synthesis Pathway": "The compound 'Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2' can be synthesized using solid-phase peptide synthesis (SPPS) method. SPPS involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support to obtain the desired peptide.", "Starting Materials": [ "Fmoc-Asp(OtBu)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Met(OtBu)-OH", "Fmoc-Gly-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Met(OtBu)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Phe-OH", "NH2-PEG-PS resin" ], "Reaction": [ "Step 1: Loading of NH2-PEG-PS resin onto the reaction vessel.", "Step 2: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 3: Coupling of Fmoc-Asp(OtBu)-OH using HATU/HOBT/DIPEA in DMF.", "Step 4: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 5: Coupling of Fmoc-Tyr(tBu)-OH using HATU/HOBT/DIPEA in DMF.", "Step 6: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 7: Coupling of Fmoc-Met(OtBu)-OH using HATU/HOBT/DIPEA in DMF.", "Step 8: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 9: Coupling of Fmoc-Gly-OH using HATU/HOBT/DIPEA in DMF.", "Step 10: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 11: Coupling of Fmoc-Trp(Boc)-OH using HATU/HOBT/DIPEA in DMF.", "Step 12: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 13: Coupling of Fmoc-Met(OtBu)-OH using HATU/HOBT/DIPEA in DMF.", "Step 14: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 15: Coupling of Fmoc-Asp(OtBu)-OH using HATU/HOBT/DIPEA in DMF.", "Step 16: Deprotection of Fmoc group using 20% piperidine in DMF.", "Step 17: Coupling of Fmoc-Phe-OH using HATU/HOBT/DIPEA in DMF.", "Step 18: Final deprotection and cleavage of the peptide from the resin using TFA/H2O/TIS.", "Step 19: Purification of the crude peptide by HPLC.", "Step 20: Characterization of the purified peptide by analytical HPLC and mass spectrometry." ] } | |

CAS-Nummer |

25679-24-7 |

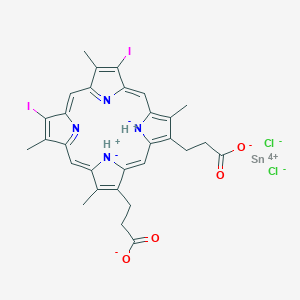

Molekularformel |

C49H62N10O13S2 |

Molekulargewicht |

1063.2 g/mol |

IUPAC-Name |

(3S,6S)-3-amino-6-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-hydrazinyl-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-7-(4-hydroxyphenyl)-4,5-dioxoheptanoic acid |

InChI |

InChI=1S/C49H62N10O13S2/c1-73-18-16-34(46(69)56-36(20-28-12-14-30(60)15-13-28)44(67)43(66)32(50)23-41(62)63)54-40(61)26-53-45(68)37(22-29-25-52-33-11-7-6-10-31(29)33)57-47(70)35(17-19-74-2)55-48(71)38(24-42(64)65)58-49(72)39(59-51)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,59-60H,16-24,26,50-51H2,1-2H3,(H,53,68)(H,54,61)(H,55,71)(H,56,69)(H,57,70)(H,58,72)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 |

InChI-Schlüssel |

ZBTPHEHKAHBSMT-YRVFCXMDSA-N |

Isomerische SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)[C@H](CC(=O)O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NN |

SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N |

Kanonische SMILES |

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)C(CC(=O)O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NN |

Sequenz |

DYMGWMDF |

Synonyme |

des(SO3)CCK-8 desulfated cholecystokinin-8 desulfated sincalide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)